ethyl 2-(2-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene and its derivatives are a significant class of heterocyclic compounds that have interesting applications in the field of medicinal chemistry . They are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives can undergo a variety of chemical reactions. For example, in the Gewald reaction, a condensation reaction occurs between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antibacterial and Antifungal Activities
A series of novel ethyl 2-(2-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrated significant efficacy against various pathogenic strains, including Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, along with antifungal activity against Candida albicans. This showcases their potential in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Potential in Cancer Research
Some derivatives of this compound have been synthesized and evaluated for their antitumor activity. Certain compounds within this series exhibited broad-spectrum antitumor activity and moderate selectivity toward colon cancer cell lines. This suggests their potential use in cancer treatment and research, highlighting the importance of further studies in this direction (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).
Local Anesthetic and Antiarrhythmic Properties
A study on ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates revealed that these compounds possess local anesthetic and antiarrhythmic activity comparable to existing drugs like carticaine and lidocaine. Their mechanism involves blocking Na+ and Ca+2 channels, indicating their potential as therapeutic agents in relevant medical conditions (Al-Obaid, El-Subbagh, Al‐Shabanah, & Mahran, 1998).
Applications in Organometallic Chemistry
The compound and its derivatives have been utilized in organometallic chemistry, specifically in the synthesis of σ-element-substituted cyclopenta[b]thiophene derivatives. These reactions have demonstrated specific regioselectivity and have been used to study the steric and electronic effects in organometallic compounds (Kissounko, Zabalov, Oprunenko, & Lemenovskii, 2000).
Mechanism of Action
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
ethyl 2-[(2-methylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-3-24-18(21)15-11-8-6-9-13(11)25-17(15)19-16(20)12-7-4-5-10-14(12)26(2,22)23/h4-5,7,10H,3,6,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKTZLPGLYLGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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